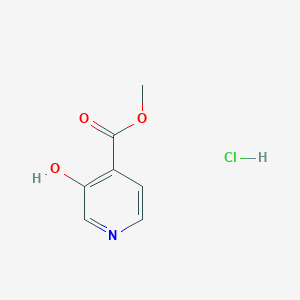

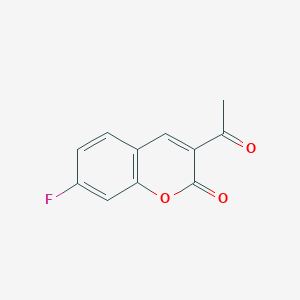

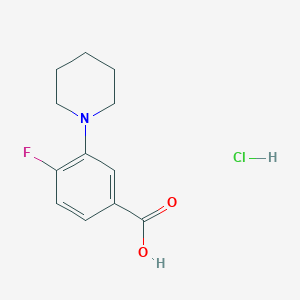

![molecular formula C13H15N3 B1447088 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline CAS No. 1803589-85-6](/img/structure/B1447088.png)

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline

Übersicht

Beschreibung

Imidazo[1,5-a]pyridine derivatives have attracted attention due to their unique chemical structure and versatility . They have potential in several research areas, from materials science to the pharmaceutical field .

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine derivatives is characterized by a fused ring system containing two nitrogen atoms . The specific structure of “2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” would include an aniline group attached to the 3-position of the imidazo[1,5-a]pyridine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” would depend on its specific structure. Imidazo[1,5-a]pyridine derivatives generally have good stability and can exhibit luminescent properties .Wissenschaftliche Forschungsanwendungen

Imidazopyridines are a class of compounds that have been studied for their potential therapeutic significance due to their structural resemblance to purines . They are known to play a crucial role in numerous disease conditions . Here are some general applications of imidazopyridines:

- GABA A receptor positive allosteric modulators : The first bioactivity of imidazopyridines was discovered as GABA A receptor positive allosteric modulators .

- Proton pump inhibitors : Some imidazopyridines have been found to act as proton pump inhibitors .

- Aromatase inhibitors : Certain imidazopyridines have been developed as aromatase inhibitors .

- Nonsteroidal anti-inflammatory drugs (NSAIDs) : Some imidazopyridines have been developed as NSAIDs .

These compounds have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Their biochemical and biophysical properties have foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

Safety And Hazards

The safety and hazards associated with “2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” would depend on its specific structure and how it is used. Some general safety precautions for handling imidazo[1,5-a]pyridine derivatives include avoiding inhalation, ingestion, or contact with skin and eyes .

Zukünftige Richtungen

Imidazo[1,5-a]pyridine derivatives are a promising area of research, with potential applications in various fields including materials science, pharmaceuticals, and optoelectronic devices . The future research directions for “2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline” would likely depend on its specific properties and potential applications.

Eigenschaften

IUPAC Name |

2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-12-7-2-1-6-11(12)13-15-9-10-5-3-4-8-16(10)13/h1-2,6-7,9H,3-5,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQMEAKYSAWHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CN=C2C3=CC=CC=C3N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

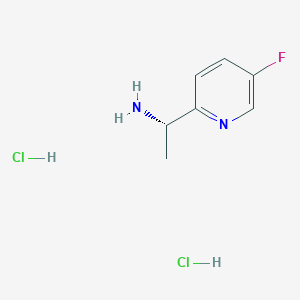

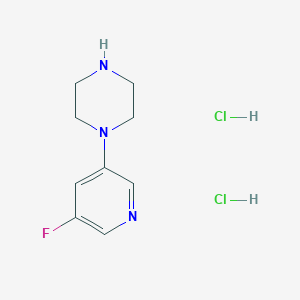

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)